(S)-1-Chloro-5-hexen-2-ol (S)-1-Chloro-5-hexen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009710
InChI: InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m0/s1
SMILES:
Molecular Formula: C6H11ClO
Molecular Weight: 134.60 g/mol

(S)-1-Chloro-5-hexen-2-ol

CAS No.:

Cat. No.: VC16009710

Molecular Formula: C6H11ClO

Molecular Weight: 134.60 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Chloro-5-hexen-2-ol -

Specification

Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
IUPAC Name (2S)-1-chlorohex-5-en-2-ol
Standard InChI InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m0/s1
Standard InChI Key YDIUXTQZSCDIFD-LURJTMIESA-N
Isomeric SMILES C=CCC[C@@H](CCl)O
Canonical SMILES C=CCCC(CCl)O

Introduction

Chemical Structure and Physicochemical Properties

(S)-1-Chloro-5-hexen-2-ol (IUPAC name: (2S)-1-chlorohex-5-en-2-ol) has the molecular formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol . Its structure features a stereocenter at the second carbon, which adopts the (S) configuration, and a terminal alkene group at the fifth position (Figure 1). The presence of both a hydroxyl and chlorine group confers polarity, making it soluble in organic solvents like ethanol and acetone but insoluble in water .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₁ClO
Molecular Weight134.60 g/mol
IUPAC Name(2S)-1-chlorohex-5-en-2-ol
Canonical SMILESC=CCCC(CCl)O
Stereochemistry(S) configuration at C2

The compound’s stereochemistry is critical for its interactions in biological systems and synthetic applications. For instance, the (S) enantiomer may exhibit distinct reactivity compared to its (R) counterpart in asymmetric synthesis .

Synthesis and Enantioselective Production

The synthesis of (S)-1-Chloro-5-hexen-2-ol typically begins with 5-hexen-2-ol (C₆H₁₂O, MW 100.16 g/mol) , a precursor alcohol. Chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions introduces the chlorine atom at the first carbon . Industrial-scale production often employs continuous flow reactors to optimize yield and enantiomeric purity .

Enantioselective Methods

To achieve the (S) configuration, asymmetric catalysis or chiral resolving agents are utilized. For example, enzymatic resolution using lipases or kinetic resolution with chiral catalysts can isolate the desired enantiomer from racemic mixtures . These methods are critical for pharmaceutical applications, where enantiopurity dictates biological activity.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its hydroxyl and chlorine groups, as well as the alkene moiety:

  • Oxidation: The hydroxyl group at C2 can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), yielding 5-hexen-2-one .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the chlorine atom to a hydrogen, forming 5-hexen-2-ol .

  • Substitution: Nucleophilic substitution at C1 replaces chlorine with groups like azide (NaN₃) or thiocyanate (KSCN) .

  • Alkene Reactions: The double bond participates in electrophilic additions (e.g., hydrogenation to form hexan-2-ol) .

Applications in Scientific Research

Pharmaceutical Intermediate

(S)-1-Chloro-5-hexen-2-ol serves as a chiral building block in drug synthesis. For example, it has been used to develop protease inhibitors and anti-inflammatory agents . Its ability to introduce stereocenters makes it valuable for constructing complex molecules with defined biological activity.

Agrochemical Development

The compound’s reactivity enables its use in synthesizing herbicides and pesticides. Chlorinated alcohols often act as precursors for bioactive molecules targeting plant pathogens .

Material Science

In polymer chemistry, the alkene group facilitates cross-linking reactions, enhancing material durability. Functionalized derivatives are explored for specialty coatings and adhesives .

Property(S)-1-Chloro-5-hexen-2-ol5-Hexen-2-ol
Molecular FormulaC₆H₁₁ClOC₆H₁₂O
Molecular Weight134.60 g/mol100.16 g/mol
Functional Groups-OH, -Cl, C=C-OH, C=C
Boiling PointNot reported142–144°C

Challenges and Future Directions

Current research focuses on improving enantioselective synthesis and exploring novel applications in medicinal chemistry. Advances in flow chemistry and biocatalysis may enhance the scalability of (S)-1-Chloro-5-hexen-2-ol production, addressing industrial demand . Additionally, computational modeling could predict its interactions with biological targets, accelerating drug discovery efforts.

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